4-Amino-1H-benzo[d]imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazol-5-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid, followed by oxidation to yield the desired benzimidazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-Amino-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzimidazole: The parent compound with similar core structure.
2-Amino-1H-benzo[d]imidazol-5-ol: A closely related derivative with an amino group at a different position.
5-Nitro-1H-benzo[d]imidazol-2-amine: Another derivative with a nitro group substitution.
Uniqueness: 4-Amino-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-amino-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,8H2,(H,9,10) |
InChI Key |
YLQQMYQUUYYCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.